

Application Note: Analysis of High-Molecular-Weight Phthalates using GC-APCI-TOF-MS

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Compound of Interest		
Compound Name:	Diundecyl phthalate	
Cat. No.:	B7779863	Get Quote

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Introduction

High-molecular-weight (HMW) phthalates, such as Di-isononyl phthalate (DiNP) and Di-isodecyl phthalate (DiDP), are widely used as plasticizers in a variety of materials, including those utilized in pharmaceutical packaging and medical devices. Due to potential health concerns associated with these compounds, their accurate and sensitive detection is of paramount importance. Traditional gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be challenging for HMW phthalates as it often results in extensive fragmentation and the loss of the molecular ion, complicating identification and quantification.

Gas chromatography coupled with atmospheric pressure chemical ionization (APCI) and time-of-flight mass spectrometry (TOF-MS) offers a robust alternative. APCI is a soft ionization technique that minimizes fragmentation, preserving the molecular ion and providing enhanced sensitivity and selectivity for HMW phthalates.[1][2] The high-resolution and exact mass capabilities of TOF-MS further aid in the confident identification of target compounds. This application note provides a detailed protocol for the analysis of HMW phthalates using GC-APCI-TOF-MS.

Experimental Protocols Sample Preparation

Methodological & Application





The selection of an appropriate sample preparation method is critical for the accurate analysis of HMW phthalates and depends on the sample matrix. Below are protocols for plastic materials, such as those used in pharmaceutical packaging and medical devices.

Protocol 1: Solvent Extraction for Plastic Materials

This protocol is adapted from methods for the extraction of phthalates from polymers.[3][4]

- Sample Preparation: Cut the plastic sample into small pieces (approximately 1-2 mm) to increase the surface area for extraction.
- Weighing: Accurately weigh approximately 1 g of the prepared sample into a clean glass vial.
- Solvent Addition: Add 10 mL of a suitable organic solvent such as dichloromethane or a mixture of hexane and acetone.
- Extraction: Perform extraction using one of the following methods:
 - Ultrasonic Extraction: Place the vial in an ultrasonic bath and sonicate for 30-60 minutes.
 - Soxhlet Extraction: Extract the sample with the chosen solvent for 4-6 hours.
- Concentration: After extraction, carefully transfer the solvent to a clean tube and concentrate
 it to a final volume of 1 mL under a gentle stream of nitrogen.
- Filtration: Filter the concentrated extract through a 0.22 μm PTFE syringe filter into a GC vial.

Protocol 2: Dissolution-Precipitation for PVC-based Materials

This method is suitable for polyvinyl chloride (PVC) matrices.[5]

- Dissolution: Weigh approximately 0.5 g of the PVC sample into a glass vial and dissolve it in 10 mL of tetrahydrofuran (THF).
- Precipitation: Once the polymer is fully dissolved, add 10 mL of a non-solvent for PVC, such as hexane or methanol, to precipitate the polymer.



- Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated polymer.
- Supernatant Collection: Carefully collect the supernatant containing the extracted phthalates.
- Concentration and Filtration: Concentrate the supernatant to 1 mL under a gentle stream of nitrogen and filter it into a GC vial as described in Protocol 1.

GC-APCI-TOF-MS Analysis

The following instrumental parameters are based on the successful analysis of HMW phthalates and can be adapted for specific instruments.[1]

Table 1: GC-APCI-TOF-MS Instrumental Parameters



Parameter	Value		
Gas Chromatograph			
Column	DB-5MS (30 m x 0.25 mm, 0.25 μm) or equivalent		
Injection Volume	1 μL, splitless		
Injector Temperature	280-300 °C		
Carrier Gas	Helium at a constant flow of 1.5-2 mL/min		
Oven Program	Initial: 50-80 °C, hold for 1-2 minRamp: 15-20 °C/min to 320 °CHold: 5-10 min		
APCI Source			
Ionization Mode	Positive		
Vaporizer Temperature	300 °C		
Corona Discharge Current	4-5 μΑ		
Nebulizer Gas	Nitrogen		
Time-of-Flight Mass Spectrometer			
Mass Range	m/z 100-1000		
Acquisition Rate	1-2 spectra/s		
Mass Resolution	>10,000 FWHM		

Quantitative Data

The following table summarizes expected performance characteristics for the quantitative analysis of selected HMW phthalates using GC-APCI-TOF-MS. This data is compiled from various sources analyzing phthalates, and it is recommended to perform in-house validation for specific applications.[1][4][6][7][8]

Table 2: Quantitative Performance Data for HMW Phthalates



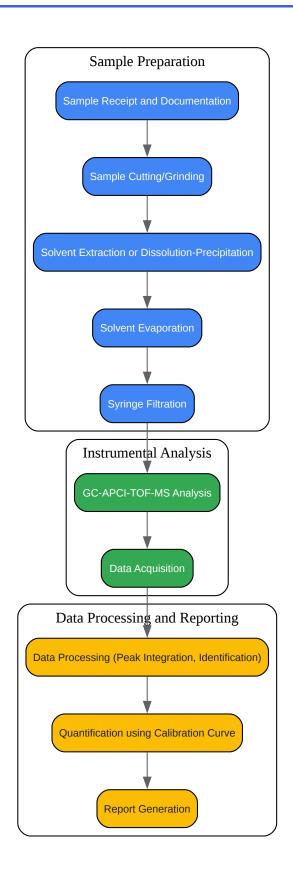
Compound	Linearity (r²)	LOD (ng/mL)	LOQ (ng/mL)	Recovery (%)
Di-isononyl phthalate (DiNP)	>0.99	10 - 50	30 - 150	85 - 110
Di-isodecyl phthalate (DiDP)	>0.99	15 - 60	45 - 180	80 - 115
Di-(2- propylheptyl) phthalate (DPHP)	>0.99	20 - 70	60 - 210	80 - 110

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimated based on typical instrument performance and may vary.

Visualizations Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to data analysis for the determination of HMW phthalates using GC-APCI-TOF-MS.





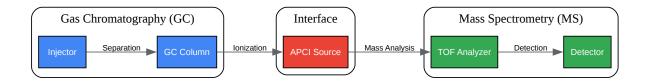
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Caption: GC-APCI-TOF-MS workflow for HMW phthalate analysis.



Logical Relationship of the Analytical Technique

The following diagram illustrates the logical relationship between the components of the GC-APCI-TOF-MS system.



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Caption: Logical components of the GC-APCI-TOF-MS system.

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